molecular formula C10H10BrN3 B8006252 2-Bromo-6-(1-methylpyrazol-4-YL)aniline

2-Bromo-6-(1-methylpyrazol-4-YL)aniline

Cat. No.: B8006252
M. Wt: 252.11 g/mol
InChI Key: YOOVPGIVLNKTNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-6-(1-methylpyrazol-4-YL)aniline is an organic compound that belongs to the class of aromatic amines It features a bromine atom and a 1-methylpyrazol-4-yl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(1-methylpyrazol-4-YL)aniline typically involves the following steps:

    Bromination: The starting material, 2-aminoaniline, undergoes bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.

    Pyrazole Formation: The brominated intermediate is then reacted with 1-methylpyrazole under basic conditions, often using a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(1-methylpyrazol-4-YL)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of azides, thiols, or other substituted derivatives.

    Oxidation: Formation of nitroso or nitro compounds.

    Reduction: Formation of primary or secondary amines.

    Coupling: Formation of biaryl or vinyl derivatives.

Scientific Research Applications

2-Bromo-6-(1-methylpyrazol-4-YL)aniline has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: It is employed in the development of advanced materials, such as organic semiconductors and conductive polymers.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

    Industrial Chemistry: It is utilized in the synthesis of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-Bromo-6-(1-methylpyrazol-4-YL)aniline depends on its specific application:

Comparison with Similar Compounds

2-Bromo-6-(1-methylpyrazol-4-YL)aniline can be compared with other similar compounds:

Properties

IUPAC Name

2-bromo-6-(1-methylpyrazol-4-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3/c1-14-6-7(5-13-14)8-3-2-4-9(11)10(8)12/h2-6H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOOVPGIVLNKTNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C(=CC=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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